molecular formula C14H16N4O2 B11434796 N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide

Cat. No.: B11434796
M. Wt: 272.30 g/mol
InChI Key: HVIAMCHVKMLHAQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxyaniline with an appropriate electrophile, such as ethyl iodide, under basic conditions.

    Pyridine Carboxamide Formation: The pyridine carboxamide moiety can be synthesized by reacting 3-cyanopyridine with hydrazine hydrate under reflux conditions to form the hydrazinylpyridine intermediate.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the hydrazinylpyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Sodium ethoxide, ethanol, and heat.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-(4-ethoxyphenyl)acetamide: A structurally similar compound with analgesic properties.

    N-(4-ethoxyphenyl)-2-azetidinone: A compound with potential antibacterial activity.

Uniqueness

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide is unique due to its combination of an ethoxyphenyl group, a hydrazinyl group, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-hydrazinylpyridine-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-2-20-12-6-4-11(5-7-12)17-14(19)10-3-8-13(18-15)16-9-10/h3-9H,2,15H2,1H3,(H,16,18)(H,17,19)

InChI Key

HVIAMCHVKMLHAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN

Origin of Product

United States

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